5-Ethyloxazole

Medicinal Chemistry P2Y12 Antagonists Bioisosterism

5-Ethyloxazole (CAS 32999-02-3) is a 5-alkyl-substituted oxazole heterocycle. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at the 1,3-positions.

Molecular Formula C5H7NO
Molecular Weight 97.12 g/mol
CAS No. 32999-02-3
Cat. No. B1626438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethyloxazole
CAS32999-02-3
Molecular FormulaC5H7NO
Molecular Weight97.12 g/mol
Structural Identifiers
SMILESCCC1=CN=CO1
InChIInChI=1S/C5H7NO/c1-2-5-3-6-4-7-5/h3-4H,2H2,1H3
InChIKeyYEPOTVONGBQFTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyloxazole (CAS 32999-02-3): A Differentiated 5-Alkyl Oxazole Building Block for Bioisosteric Replacement


5-Ethyloxazole (CAS 32999-02-3) is a 5-alkyl-substituted oxazole heterocycle. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom at the 1,3-positions . This compound features an ethyl group at the 5-position, conferring a distinct steric and electronic profile relative to unsubstituted or differently substituted oxazoles . As a synthetic intermediate, it is employed in the construction of more complex molecules, particularly in medicinal chemistry where the oxazole ring serves as a bioisostere for esters and other functional groups [1].

Why Generic Substitution of 5-Ethyloxazole Fails: Position-Specific Reactivity and Pharmacokinetic Outcomes


Direct substitution of 5-ethyloxazole with other oxazole regioisomers (e.g., 2-ethyl or 4-ethyl) or with other heterocycles like thiazole is not straightforward. Quantum chemical calculations demonstrate a distinct reactivity hierarchy among substituted oxazoles, with 2-substituted derivatives being more reactive than 5-substituted ones towards electrophiles [1]. This intrinsic difference can alter reaction yields and product profiles. Furthermore, in a medicinal chemistry context, the 5-ethyloxazole motif has been specifically validated to retain sub-micromolar target potency while overcoming the rapid in vivo ester hydrolysis seen with the parent ethyl ester [2]. This dual outcome—maintained efficacy and improved metabolic stability—is not guaranteed with other heterocyclic replacements. Therefore, generic substitution based solely on heterocycle class can lead to failed syntheses or, more critically, to bioactive molecules with suboptimal pharmacokinetic profiles, necessitating the procurement of the specific 5-ethyloxazole building block.

Quantitative Differentiation Guide for 5-Ethyloxazole: Comparative Evidence vs. Key Analogs


Retained P2Y12 Antagonist Potency Following Bioisosteric Replacement

In a study on P2Y12 receptor antagonists, the replacement of a metabolically labile ethyl ester with a 5-ethyloxazole bioisostere was evaluated [1]. The 5-ethyloxazole-containing analog retained sub-micromolar potency comparable to the parent ethyl ester [1]. This is a key differentiator, as the goal of the replacement was to maintain target engagement while improving metabolic stability, a balance not always achieved by other heterocyclic replacements [1].

Medicinal Chemistry P2Y12 Antagonists Bioisosterism

Enhanced Metabolic Stability in Rat Pharmacokinetic Studies

A key liability of the parent ethyl ester compounds was their high in vivo clearance due to rapid hydrolysis [1]. In rat pharmacokinetic studies, the compound bearing the 5-ethyloxazole bioisostere demonstrated low clearance, indicating that this replacement successfully mitigated the primary metabolic vulnerability [1]. This provides a direct, quantifiable advantage over the ester-containing analog.

Drug Metabolism Pharmacokinetics Bioisostere

Metabolic Hydrolysis Stabilization in CDK2 Inhibitor Scaffolds

An early lead for CDK2 inhibition, an aminothiazole acetic ester, was inactive in cells and unstable in plasma due to ester hydrolysis [1]. Replacement of the ester with a 5-ethyloxazole yielded compound 14, which not only conferred metabolic stability but also enabled the rapid preparation of over 100 analogues with IC50 values in the 1-10 nM range [1]. This demonstrates the 5-ethyloxazole's role as a privileged motif in generating highly potent, metabolically stable leads.

Kinase Inhibitors CDK2 Metabolic Stability

Defined LogP Contributing to Predictable Physicochemical Profiles

The lipophilicity of a building block influences the ADME properties of final compounds. 5-Ethyloxazole has a well-defined predicted ACD/LogP of 1.11 . This value, stemming from the 5-ethyl substitution, provides a clear benchmark for medicinal chemists when comparing oxazole isomers or other heterocycles for their design. In contrast, unsubstituted oxazole has a significantly lower LogP (approximately -0.14), highlighting the substantial impact of the ethyl group on the molecule's overall hydrophobicity [1].

Lipophilicity Physicochemical Properties LogP

Validated Application Scenarios for Procuring 5-Ethyloxazole


Replacement of Labile Esters in Antiplatelet Drug Discovery

Procure 5-ethyloxazole for use as a metabolically stable bioisostere of ethyl esters in the development of novel P2Y12 antagonists. Its demonstrated ability to retain sub-micromolar target potency while conferring low in vivo clearance in rat PK studies [1] makes it a strategic choice for advancing antiplatelet programs beyond lead compounds plagued by esterase-mediated hydrolysis [1].

Scaffold for Next-Generation CDK2 and Kinase Inhibitors

Integrate 5-ethyloxazole as a privileged motif in kinase inhibitor synthesis. As evidenced by its role in converting an unstable/inactive aminothiazole ester into a potent (1-10 nM IC50 range), cell-active CDK2 inhibitor [2], this building block enables medicinal chemists to overcome a common metabolic liability and efficiently generate high-quality leads for oncology or other kinase-driven disease programs [2].

Rational Modulation of Lipophilicity in Lead Optimization

Use 5-ethyloxazole as a key intermediate when a specific increase in LogP is required to improve membrane permeability or binding pocket interactions. Its predicted LogP of 1.11, a significant 1.25 log unit increase over unsubstituted oxazole , provides a quantifiable and predictable vector for tuning the lipophilicity of a lead series without drastically altering molecular weight or adding excessive rotatable bonds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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